molecular formula C9H10N2O2 B1314924 5-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 39217-91-9

5-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1314924
CAS RN: 39217-91-9
M. Wt: 178.19 g/mol
InChI Key: SLKNPFUKDWYVGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The saturated part of the 5-Nitro-1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence. High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers .


Physical And Chemical Properties Analysis

Scientific Research Applications

High Nitrogen Energetic Compounds

5-Nitro-1,2,3,4-tetrahydroquinoline has been explored for its potential in creating high nitrogen energetic compounds. These compounds are characterized by their high nitrogen content, which contributes to a high positive heat of formation and makes them suitable for applications requiring high energy density . The nitration of related tetrazoles has led to the development of compounds with good oxygen balance, indicating potential for use in explosives and propellants .

Organic Synthesis and Functionalization

The compound serves as a precursor for various functionalization reactions in organic synthesis. Recent advances have highlighted its role in multicomponent reactions, particularly in the C(1)-functionalization of tetrahydroisoquinolines . This functionalization is crucial for synthesizing biologically active molecules and alkaloids, which have a wide range of applications in medicinal chemistry .

Medicinal Chemistry and Drug Design

Isoquinoline alkaloids, to which 5-Nitro-1,2,3,4-tetrahydroquinoline is related, are significant in medicinal chemistry. They form the backbone of many synthetic compounds that exhibit biological activities against infective pathogens and neurodegenerative disorders . The structural diversity of these compounds allows for extensive structure-activity relationship (SAR) studies, leading to the development of new therapeutic agents .

Antioxidant and Corrosion Inhibition

In the field of materials science, 5-Nitro-1,2,3,4-tetrahydroquinoline and its derivatives are used as antioxidants and corrosion inhibitors . Their ability to prevent oxidative damage and corrosion makes them valuable in protecting materials and increasing the longevity of various industrial products .

Dye Industry

The compound is an active component in the synthesis of various dyes. Its structural properties make it suitable for creating dyes with specific characteristics, such as stability and colorfastness . The versatility of its derivatives allows for a broad spectrum of colors and applications in the textile industry .

Energetic Material Research

Research into energetic materials often involves the study of compounds like 5-Nitro-1,2,3,4-tetrahydroquinoline due to their potential in creating substances with high energy release upon decomposition. These materials are essential for military and aerospace applications where performance and reliability are critical .

Neuropharmacology

Given the structural similarity to natural isoquinoline alkaloids, derivatives of 5-Nitro-1,2,3,4-tetrahydroquinoline are studied for their neuropharmacological properties. They may influence neurotransmitter systems and could lead to new treatments for neurological conditions .

Catalysis

Derivatives of 5-Nitro-1,2,3,4-tetrahydroquinoline are also used in catalysis, particularly in asymmetric synthesis. They can act as chiral scaffolds, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for creating drugs with specific desired effects .

Safety and Hazards

It is essential to handle this compound with care due to its potential toxicity. Refer to safety data sheets for specific precautions .

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-tetrahydroquinoline derivatives, which includes 5-Nitro-1,2,3,4-tetrahydroquinoline, is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that consists of RORα, RORβ, and RORγ . It is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The 1,2,3,4-tetrahydroquinoline derivatives act as novel RORγ inverse agonists . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .

Biochemical Pathways

The 1,2,3,4-tetrahydroquinoline derivatives, including 5-Nitro-1,2,3,4-tetrahydroquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Pharmacokinetics

The representative compounds of 1,2,3,4-tetrahydroquinoline derivatives demonstrated reasonable antiproliferative activity .

Result of Action

The 1,2,3,4-tetrahydroquinoline derivatives potently inhibited colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, they effectively suppressed tumor growth in a 22Rv1 xenograft tumor model in mice .

Action Environment

It is known that the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves a three-component cascade reaction , which could potentially be influenced by environmental factors such as temperature and pressure.

properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKNPFUKDWYVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479097
Record name 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39217-91-9
Record name 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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